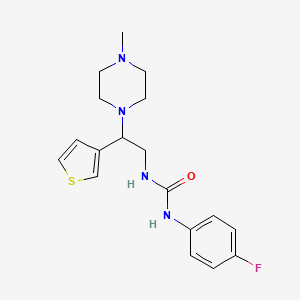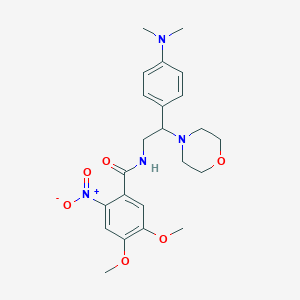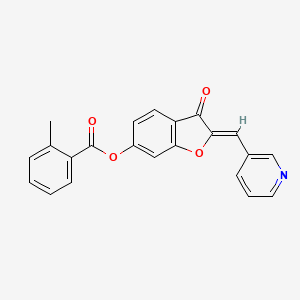
2-甲基-4-(吡咯啉-1-基甲基)苯酚
描述
2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol is a biologically important alkylaminophenol compound . It belongs to a class of heterocycle compounds containing amine and phenol groups . This compound has been synthesized by the Petasis reaction .
Synthesis Analysis
The synthesis of 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol is achieved through the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . The mild reaction conditions make it preferred in many applications .Molecular Structure Analysis
The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G(d,p) basis set .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol primarily involve the Petasis reaction . This reaction involves the interaction of aldehyde, amine, and boronic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol have been investigated using various spectroscopic techniques and quantum chemical calculations . These include bond lengths, dihedral and bond angles, HOMO and LUMO energies, NLO analysis, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths .科学研究应用
合成和光谱研究
2-甲基-4-(吡咯烷-1-基甲基)苯酚是一种生物学上重要的烷基氨基苯酚化合物,通过 Petasis 反应合成。通过 FTIR、NMR 和 UV-Vis 光谱等各种光谱方法探索其结构特性,并辅以计算光谱研究。量子化学计算,包括密度泛函理论 (DFT),用于评估其分子特性、HOMO 和 LUMO 能量以及热力学参数,证明其理论和实验兼容性 (Ulaş, 2021)。
无机生物化学
在无机生物化学领域,该化合物及其类似结构的衍生物被用来创建酶(如紫色酸性磷酸酶)的模型。这些模型对于理解酶促机制至关重要,并且可以通过 NMR 光谱和其他技术进行研究 (Bosch 等人,2016)。
腐蚀抑制
该化合物在腐蚀科学领域有应用。它用于研究腐蚀抑制,尤其是在酸性环境中。例如,使用失重、极化和电化学阻抗谱分析了其作为盐酸中碳钢抑制剂的有效性 (Hegazy 等人,2012)。
电化学
在电化学中,2-甲基-4-(吡咯烷-1-基甲基)苯酚的衍生物因其电化学性质而受到研究。这些研究包括席夫碱单体及其低聚物的合成,它们通过 NMR、FT-IR 和 UV-vis 光谱等各种技术表征。还研究了这些化合物的电致变色应用潜力 (Kaya 等人,2014)。
抗癌和抗炎研究
4-(吡咯烷-2,5-二酮-1-基)苯酚是一种相关化合物,被合成并研究其潜在的抗癌和抗炎应用。它对癌细胞系表现出显着的抑制作用,并表现出高抗炎活性,表明其在医学研究中的潜力 (Zulfiqar 等人,2021)。
催化
该化合物及其衍生物用于催化,特别是在叔丁醇与苯酚的烷基化中。使用离子液体探索了该反应的催化活性和动力学,证明了其在增加苯酚转化率方面的有效性 (Elavarasan 等人,2011)。
未来方向
The future directions for the study of 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol could involve further investigation of its potential applications in medical treatments, particularly in cancer therapy . Additionally, more comprehensive quantum chemical calculations could provide deeper insights into its structural properties .
作用机制
Target of Action
It is known that alkylaminophenol compounds, to which this molecule belongs, have been used frequently in cancer treatment . This suggests that the compound may target cancer cells or pathways involved in cancer progression.
Mode of Action
Alkylaminophenol compounds are known for their high antioxidant properties , which suggests that this compound might interact with its targets by neutralizing harmful free radicals in the body, thereby preventing cellular damage.
Biochemical Pathways
Given its potential role in cancer treatment , it may be involved in pathways related to cell proliferation, apoptosis, or oxidative stress.
Result of Action
Given its potential use in cancer treatment , it may induce cell death in cancer cells or inhibit their proliferation.
属性
IUPAC Name |
2-methyl-4-(pyrrolidin-1-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-8-11(4-5-12(10)14)9-13-6-2-3-7-13/h4-5,8,14H,2-3,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKMVVKXIWOUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide](/img/structure/B2746114.png)

![2-Methyl-4-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole](/img/structure/B2746116.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-fluorobenzyl)thiophene-2-carboxamide](/img/structure/B2746117.png)

![N-cyclohexyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2746120.png)






![4-ethyl-7-hydroxy-N-(2-methoxy-5-methylphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2746133.png)